1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the diazepane ring, which is further stabilized by the hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2,6-dichlorobenzyl group.
Oxidation and Reduction Reactions: The diazepane ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted diazepanes depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the diazepane ring.
Hydrolysis: The free base form of 1-(2,6-Dichlorobenzyl)-1,4-diazepane.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dichlorobenzyl)piperazine hydrochloride
- 2,6-Dichlorobenzyl chloride
- 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride
Uniqueness
1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is unique due to its specific diazepane ring structure and the presence of the 2,6-dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is a compound that has garnered interest in pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is a diazepane derivative characterized by the presence of dichlorobenzyl substituents. The chemical structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
The mechanism of action of this compound involves modulation of neurotransmitter systems, particularly through interactions with neurokinin-1 (NK-1) receptors. NK-1 receptors are implicated in various physiological processes, including pain perception, anxiety regulation, and inflammation . The antagonistic effects on NK-1 receptors suggest potential applications in treating conditions like anxiety disorders and chronic pain.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, related imidazole derivatives have shown IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines . Although specific data for this compound is limited, its structural similarity suggests potential activity.
- Antimicrobial Activity : Compounds derived from diazepane structures have demonstrated antibacterial and antifungal properties. For example, studies on related dioxolanes showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values indicating significant potency . This suggests that this compound may also possess similar antimicrobial effects.
- CNS Effects : Given its interaction with NK-1 receptors, this compound may influence central nervous system (CNS) functions. Research has linked NK-1 receptor antagonists to reduced anxiety and improved mood regulation . Thus, the compound may have therapeutic potential in treating anxiety-related disorders.
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of a series of diazepane derivatives on various cancer cell lines. While specific data on this compound were not provided, similar compounds demonstrated IC50 values below 5 μM against breast and lung cancer cell lines . This highlights the need for further investigation into the specific anticancer properties of this compound.
Case Study 2: Antimicrobial Activity
Research conducted on structurally related compounds revealed significant antibacterial activity against gram-positive bacteria. For instance, a related study reported MIC values as low as 625 µg/mL against S. aureus and E. faecalis for certain diazepane derivatives . This suggests that this compound could exhibit comparable antimicrobial efficacy.
Data Summary Table
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLQJCECOGZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.